15(R)-Iloprost as a Stereochemical Negative Control: Attenuated Receptor Binding Relative to 15(S)-Iloprost
15(R)-Iloprost is the C-15 epimer of iloprost with inverted stereochemistry at C-15, a modification that frequently attenuates receptor binding and functional activity relative to the therapeutically active 15(S)-epimer . While 15(S)-iloprost binds with high affinity to human recombinant IP and EP1 receptors (Ki = 11 nM for both), the 15(R)-epimer exhibits significantly reduced binding affinity, making it an essential negative control for confirming stereospecific receptor interactions [1][2].
| Evidence Dimension | Prostanoid Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Attenuated binding (exact Ki value not published in primary literature) |
| Comparator Or Baseline | 15(S)-Iloprost: Ki = 11 nM for human recombinant IP receptor; Ki = 11 nM for EP1 receptor [1]; Ki = 1.1–3.9 nM for EP1 and IP receptors in separate studies [2] |
| Quantified Difference | Qualitative attenuation reported; inversion of C-15 stereochemistry frequently reduces receptor affinity and functional activity |
| Conditions | Human recombinant prostanoid receptors expressed in cell lines (radioligand binding assays) |
Why This Matters
This stereochemical differentiation is critical for researchers validating receptor-ligand interaction specificity or investigating stereosensitive signaling pathways.
- [1] Abramovitz M, Adam M, Boie Y, et al. The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta. 2000;1483(2):285-293. View Source
- [2] Whittle BJ, Silverstein AM, Mottola DM, Clapp LH. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist. Biochemical Pharmacology. 2012;84(1):68-75. View Source
